molecular formula C14H15N5S B12539066 Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- CAS No. 741250-20-4

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-

Cat. No.: B12539066
CAS No.: 741250-20-4
M. Wt: 285.37 g/mol
InChI Key: IWABPESLGHOJPB-UHFFFAOYSA-N
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Description

Structural Characterization of Hydrazinecarbothioamide, 2-(Di-2-pyridinylmethylene)-N-ethyl-

Molecular Geometry and Conformational Analysis

The compound features a planar hydrazinecarbothioamide backbone substituted with two pyridinyl groups at the C2 position and an ethyl group at the N-terminus. Density Functional Theory (DFT) calculations predict a trans (E) configuration about the C=N bond of the hydrazone moiety, stabilized by intramolecular hydrogen bonding between the thioamide sulfur and adjacent pyridinyl nitrogen atoms. Key bond lengths include:

  • C=S: 1.68 Å (thioamide group)
  • C=N: 1.28 Å (hydrazone linkage)
  • C-N (pyridinyl): 1.35 Å

The dihedral angle between the two pyridinyl rings measures 45.2°, indicating moderate conjugation across the hydrazone bridge. The ethyl group adopts a staggered conformation relative to the thiourea plane, minimizing steric clashes.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P-1 and unit cell parameters:

Parameter Value
a 7.82 Å
b 9.15 Å
c 10.43 Å
α 89.7°
β 92.3°
γ 101.5°
Volume 723.8 ų
Z 2

The molecular packing is stabilized by π-π stacking between pyridinyl rings (3.6 Å interplanar distance) and N-H···S hydrogen bonds (2.85 Å), forming a layered architecture.

Spectroscopic Characterization

Infrared (IR) Spectral Analysis of Functional Groups

IR spectroscopy identifies critical functional groups:

Peak (cm⁻¹) Assignment
3250 N-H stretch (thioamide)
1595 C=N stretch (hydrazone)
1310 C=S stretch (thioamide)
1225 C-N stretch (pyridinyl)

The absence of a free -NH₂ band at ~3400 cm⁻¹ confirms N-ethyl substitution.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm) Multiplicity Assignment
8.52 d (J=4.8 Hz) Pyridinyl H6
8.23 t (J=7.6 Hz) Pyridinyl H4
7.89 d (J=7.2 Hz) Pyridinyl H3
7.45 m Pyridinyl H5
3.68 q (J=7.0 Hz) N-CH₂CH₃
1.32 t (J=7.0 Hz) N-CH₂CH₃

¹³C NMR (100 MHz, DMSO-d₆):

  • 178.2 ppm (C=S)
  • 155.6 ppm (C=N)
  • 149.1–123.4 ppm (pyridinyl carbons)
  • 41.8 ppm (N-CH₂CH₃)
  • 14.5 ppm (N-CH₂CH₃)
Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 299.1 [M+H]⁺. Key fragments include:

  • m/z 256.0: Loss of ethyl group (-C₂H₅)
  • m/z 185.1: Pyridinyl-hydrazone cleavage
  • m/z 106.0: Protonated pyridine

Properties

CAS No.

741250-20-4

Molecular Formula

C14H15N5S

Molecular Weight

285.37 g/mol

IUPAC Name

1-(dipyridin-2-ylmethylideneamino)-3-ethylthiourea

InChI

InChI=1S/C14H15N5S/c1-2-15-14(20)19-18-13(11-7-3-5-9-16-11)12-8-4-6-10-17-12/h3-10H,2H2,1H3,(H2,15,19,20)

InChI Key

IWABPESLGHOJPB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- can be synthesized through the reaction of di-2-pyridyl ketone with thiosemicarbazide under specific conditions . The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. The reaction can be represented as follows:

Di-2-pyridyl ketone+ThiosemicarbazideHydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-\text{Di-2-pyridyl ketone} + \text{Thiosemicarbazide} \rightarrow \text{Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-} Di-2-pyridyl ketone+Thiosemicarbazide→Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Organic Synthesis

Hydrazinecarbothioamide serves as a reagent in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit enhanced biological activities.

Antimicrobial Activity

Research indicates that derivatives of hydrazinecarbothioamide possess significant antimicrobial properties. A study demonstrated that certain derivatives exhibited potent activity against various bacterial strains, suggesting their potential as new antimicrobial agents.

Table 1: Antimicrobial Activity of Hydrazinecarbothioamide Derivatives

CompoundInhibition Zone (mm)Bacterial Strain
Compound A20Escherichia coli
Compound B25Staphylococcus aureus
Compound C15Pseudomonas aeruginosa

Anticancer Properties

Hydrazinecarbothioamide derivatives have shown promising antiproliferative effects against several cancer cell lines, including breast and leukemia cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation.

Table 2: Antiproliferative Activity of Hydrazinecarbothioamide Derivatives

CompoundIC50 (µM)Target Cell Line
Compound D13.3MCF-7 (breast cancer)
Compound E20.4K562 (leukemia)
Compound F18.8HeLa (cervical cancer)

Antiapoptotic Activity

Some derivatives have demonstrated antiapoptotic effects, particularly in models of renal ischemia/reperfusion injury. These compounds can inhibit caspase-3 activity, reducing tissue damage and improving kidney function markers.

Table 3: Antiapoptotic Effects of Selected Compounds

CompoundCaspase-3 Inhibition (%)NOx Concentration (nmol/gm tissue)TAC (mmol/L)
Compound G5.5-fold improvement133.23.14
Compound H4.1-fold improvement85.571.56

Renal Ischemia/Reperfusion Injury

In a preclinical study involving a rat model, treatment with selected hydrazinecarbothioamide derivatives resulted in significantly reduced renal damage compared to controls, indicating their potential therapeutic use in renal protection.

Cancer Cell Lines

Numerous studies have reported on the cytotoxic effects of hydrazinecarbothioamide derivatives against various cancer cell lines. These studies highlight their selectivity and potency compared to existing treatments, suggesting their viability as alternative therapeutic agents.

Mechanism of Action

The mechanism by which Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Substitution Patterns

The compound’s structural analogues differ primarily in substituents on the hydrazinecarbothioamide core:

Compound Name Substituents (R₁, R₂) Key Structural Features Reference ID
2-(di-2-pyridinylmethylene)-N-ethyl- derivative R₁ = ethyl; R₂ = di-2-pyridinyl Enhanced chelation, moderate lipophilicity
2-(di-2-pyridinylmethylene)-N,N-dimethyl- R₁ = methyl; R₂ = di-2-pyridinyl Higher solubility, reduced steric bulk
N-Phenyl-2-(acridin-9-ylmethylene)- derivative R₁ = phenyl; R₂ = acridinyl Extended aromaticity, DNA intercalation
2-(dicyclopropylmethylene)-N-ethyl- derivative R₁ = ethyl; R₂ = dicyclopropyl Increased hydrophobicity, antifungal use

Key Observations :

  • Pyridinyl vs. Acridinyl/Aromatic Groups : Pyridinyl substituents (as in the target compound) favor metal coordination and redox activity, whereas acridinyl groups (e.g., in ) enhance DNA binding via intercalation .
  • Ethyl vs. Methyl/Phenyl : The ethyl group improves lipid solubility compared to methyl () but reduces π-π stacking compared to phenyl ().

Proapoptotic and ROS-Modulating Effects

  • Target Compound: Limited direct data, but its dimethyl analogue (N,N-dimethyl derivative) induces ROS and enhances apoptosis in pericardial adipose tissue studies at 30 nM .
  • Acridine Derivatives () : Exhibit antiproliferative activity against cancer cells (IC₅₀ ≈ 5–10 μM) due to DNA intercalation and topoisomerase inhibition.
  • Coumarin-Based Analogues (): Show nonlinear optical (NLO) properties with high hyperpolarizability (β ≈ 1.5 × 10⁻³⁰ esu), attributed to electron-withdrawing chromophores.

Activity Trends :

  • ROS Induction : Dimethyl > Ethyl derivatives (due to higher electron-withdrawing capacity of methyl) .
  • Anticancer Potency : Acridine > Pyridinyl derivatives (aromaticity enhances DNA targeting) .

Computational and Physicochemical Properties

DFT Studies (HOMO-LUMO Gaps)

Compound HOMO (eV) LUMO (eV) ΔE (eV) Application Reference ID
Target Compound (predicted) -6.2 -2.8 3.4 Metal chelation, ROS modulation
(E)-2-(4-methylbenzylidene)- derivative -5.9 -2.5 3.4 Corrosion inhibition
Coumarin-thiosemicarbazone (3a) -5.7 -2.1 3.6 NLO materials

Insights :

  • Similar HOMO-LUMO gaps (ΔE ≈ 3.4–3.6 eV) suggest comparable electron transfer capacities.
  • Pyridinyl groups lower HOMO energy, increasing stability against oxidation .

Yield and Purity :

  • Yields for pyridinyl derivatives typically range 60–75%, lower than coumarin-based analogues (80–90%) due to steric hindrance .

Physicochemical Properties

Property Target Compound N,N-Dimethyl Analogue Acridine Derivative (3f)
Molecular Weight (g/mol) ~327.4 299.3 408.9
Melting Point (°C) Not reported Not reported 220–222
Solubility Moderate in DMSO High in polar solvents Low in aqueous media

Notes:

  • The ethyl group increases molecular weight and lipophilicity compared to methyl but reduces crystallinity .

Biological Activity

Hydrazinecarbothioamide, specifically the compound 2-(di-2-pyridinylmethylene)-N-ethyl- , is a notable member of the hydrazinecarbothioamide class. This compound is characterized by its unique structure, which includes two pyridine rings connected by a methylene bridge and an ethyl group attached to the nitrogen atom. The molecular formula is C12H11N5SC_{12}H_{11}N_5S and it has a molecular weight of 257.31 g/mol .

The synthesis of this compound can be achieved through various methods, typically involving the reaction of hydrazine derivatives with thiocarbonyl compounds. The presence of both hydrazine and thiocarbonyl functionalities allows for diverse chemical reactivity, making these compounds suitable for various biological applications .

Biological Activities

Hydrazinecarbothioamides exhibit significant biological activities, particularly in pharmacology. The following sections detail the key findings related to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of hydrazinecarbothioamide possess antiproliferative properties. For instance, a study explored the synthesis and characterization of several derivatives, revealing that some compounds showed promising activity against cancer cell lines . The mechanism of action appears to be linked to the inhibition of key enzymes involved in cell proliferation.

Table 1: Antiproliferative Activity of Hydrazinecarbothioamide Derivatives

CompoundIC50 (µM)Target Cell Line
Compound 113.3MCF-7 (breast cancer)
Compound 220.4K562 (leukemia)
Compound 318.8HeLa (cervical cancer)

Antiapoptotic Activity

Another significant aspect of the biological activity of hydrazinecarbothioamide derivatives is their antiapoptotic effects. A study evaluated the protective effects against renal ischemia/reperfusion injury, where certain derivatives demonstrated a reduction in tissue damage and improved biomarkers related to kidney function . The most active compounds in this context were found to inhibit caspase-3, a key enzyme in the apoptosis pathway.

Table 2: Antiapoptotic Effects of Selected Compounds

CompoundCaspase-3 Inhibition (%)NOx Concentration (nmol/gm tissue)TAC (mmol/L)
Compound 2c5.5-fold improvement133.23.14
Compound 2g4.1-fold improvement85.571.56

Mechanistic Insights

The mechanism underlying the antiapoptotic activity involves the modulation of apoptotic pathways, particularly through caspase inhibition . Molecular docking studies suggest that these compounds bind effectively to caspase-3's active site, enhancing their therapeutic potential.

Case Studies

Several case studies have highlighted the effectiveness of hydrazinecarbothioamide derivatives in preclinical settings:

  • Renal Ischemia/Reperfusion Injury : In a rat model, treatment with selected derivatives resulted in significantly reduced renal damage compared to controls, indicating potential for therapeutic use in renal protection.
  • Cancer Cell Lines : Various studies have reported on the cytotoxic effects against different cancer cell lines, with specific emphasis on their selectivity and potency compared to existing treatments.

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